molecular formula C20H19FN2O2 B2655341 4-cyclopropanecarbonyl-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one CAS No. 533873-29-9

4-cyclopropanecarbonyl-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Cat. No.: B2655341
CAS No.: 533873-29-9
M. Wt: 338.382
InChI Key: QVMRPYMRAVXMIU-UHFFFAOYSA-N
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Description

4-cyclopropanecarbonyl-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by its unique structure, which includes a cyclopropanecarbonyl group, a fluorophenyl group, and a tetrahydrobenzodiazepine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropanecarbonyl-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.

    Introduction of the Cyclopropanecarbonyl Group: This is achieved through acylation reactions using cyclopropanecarbonyl chloride.

    Addition of the Fluorophenyl Group:

    Methylation: The final step involves the methylation of the benzodiazepine core to introduce the methyl group at the 7th position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropanecarbonyl group.

    Reduction: Reduction reactions can occur at the benzodiazepine core, potentially converting it to a more saturated form.

    Substitution: The fluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include more saturated benzodiazepine derivatives.

    Substitution: Products may include various substituted fluorophenyl derivatives.

Scientific Research Applications

4-cyclopropanecarbonyl-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a precursor or intermediate in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its interactions with biological receptors, particularly GABA receptors.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological conditions.

    Industry: Used in the development of pharmaceuticals and potentially in the synthesis of other complex organic molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are those related to neurotransmitter inhibition and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Alprazolam: Commonly used for its rapid onset of action in treating anxiety.

Uniqueness

4-cyclopropanecarbonyl-5-(4-fluorophenyl)-7-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific structural modifications, such as the cyclopropanecarbonyl and fluorophenyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines.

Properties

IUPAC Name

4-(cyclopropanecarbonyl)-5-(4-fluorophenyl)-7-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12-2-9-17-16(10-12)19(13-5-7-15(21)8-6-13)23(11-18(24)22-17)20(25)14-3-4-14/h2,5-10,14,19H,3-4,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMRPYMRAVXMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=C(C=C3)F)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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